molecular formula C16H19ClN4O2S B2933908 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide CAS No. 923220-50-2

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide

Cat. No.: B2933908
CAS No.: 923220-50-2
M. Wt: 366.86
InChI Key: JYZQBRVKTUOZBL-UHFFFAOYSA-N
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Description

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide is a synthetic organic compound featuring a 1,3-thiazole core linked to a 3-chlorophenyl group via a urea moiety and to a 2-methylpropyl (isobutyl) chain via an acetamide linker. This molecular architecture incorporates several pharmacologically relevant motifs. The 1,3-thiazole ring is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities . The urea functional group is a classic hydrogen-bond donor and acceptor, often contributing to molecular recognition and binding with biological targets. While the specific biological activity and mechanism of action for this exact compound require further investigation, its structure suggests significant potential as a core scaffold in drug discovery research. Structural analogs based on the N-(1,3-thiazol-2-yl)acetamide framework have been reported to possess antitumor properties, demonstrating activity against both sensitive and resistant cancer cell lines in models such as melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . Other thiazole derivatives have also been explored as inhibitors of specific biological targets . This compound is supplied as a high-purity material for research applications, including use as a standard in analytical studies, a building block in synthetic chemistry, or a candidate for biological screening in assay development. It is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the available safety data sheet prior to use.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-10(2)8-18-14(22)7-13-9-24-16(20-13)21-15(23)19-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZQBRVKTUOZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the carbamoyl group and the chlorophenyl group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and carbamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)

  • Structural Differences: Mirabegron has a 2-amino-thiazole ring and a bulky substituent (2-hydroxy-2-phenylethylaminoethylphenyl) on the acetamide nitrogen. The target compound lacks the hydroxyl and phenylethylamino groups but introduces a 3-chlorophenyl carbamoyl group.
  • Functional Implications: Mirabegron is a β3-adrenergic receptor agonist used for overactive bladder therapy . The absence of the hydroxy-phenylethylamino group in the target compound likely eliminates β3-adrenergic activity, suggesting divergent pharmacological targets.

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structural Differences :
    • The dichlorophenyl group replaces the thiazole ring, and the acetamide is attached to a pyrazolone ring.
    • The target compound retains the thiazole core, which is critical for hydrogen bonding and metal coordination .
  • Functional Implications :
    • Dichlorophenyl-substituted acetamides often exhibit antimicrobial and anti-inflammatory activities. The thiazole in the target compound may confer distinct coordination properties, making it suitable for metalloenzyme inhibition .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Differences :
    • This analog has a thiazole ring at the acetamide nitrogen and a 2,6-dichlorophenyl group.
    • The target compound substitutes the thiazol-2-yl group with a 2-methylpropyl chain, reducing steric hindrance.
  • Crystal structure analysis shows that dihedral angles between aromatic rings influence packing stability. The target compound’s 3-chlorophenyl group may adopt a conformation favoring intermolecular hydrogen bonds (N–H⋯O/N), enhancing crystallinity .

N-(2-Methylphenyl)acetamide

  • Structural Differences :
    • A simpler analog with a single methylphenyl group on the acetamide nitrogen.
    • The target compound’s isobutyl chain and thiazole-carbamoyl groups introduce greater complexity.
  • Functional Implications :
    • The isobutyl group in the target compound likely improves lipid solubility and metabolic stability compared to the methylphenyl analog .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity Solubility (LogP)*
Target Compound 381.86 g/mol 3-Chlorophenyl, Isobutyl, Thiazole Undetermined (Potential CNS) ~3.2 (Predicted)
Mirabegron 396.51 g/mol 2-Hydroxy-2-phenylethylamino, Thiazole β3-Adrenergic Agonist 2.8 (Experimental)
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 382.23 g/mol Dichlorophenyl, Pyrazolone Antimicrobial ~3.5 (Predicted)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 287.16 g/mol Dichlorophenyl, Thiazole Ligand/Coordination Chemistry ~2.9 (Predicted)
N-(2-Methylphenyl)acetamide 163.22 g/mol Methylphenyl Model Compound 1.7 (Experimental)

*LogP values estimated using ChemDraw or experimental data from references.

Biological Activity

The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide is a thiazole-derived molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

PropertyValue
Molecular Weight348.83 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antiproliferative Effects

Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of thiazole have been shown to inhibit the activity of phospholipase C, which plays a crucial role in cancer cell proliferation and survival .

Case Study: Structure-Activity Relationship (SAR)

A study focused on thiazole derivatives demonstrated that modifications at specific sites on the compound significantly influenced its biological activity. For example, altering the aryl group or the amine functionalities led to variations in antiproliferative efficacy. Notably, compounds retaining the thiazole structure while modifying the chlorophenyl group maintained substantial activity against cancer cells .

The proposed mechanism of action for this compound involves inhibition of key enzymes involved in cell signaling pathways that regulate growth and apoptosis. Specifically, it has been suggested that the compound may act as an inhibitor of tyrosyl-DNA phosphodiesterase I, which is critical in DNA repair processes .

Comparative Analysis with Related Compounds

To better understand the biological activity of This compound , a comparison with structurally related compounds is essential.

Table 2: Comparative Biological Activities

Compound NameActivity TypeIC50 (µM)
3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridineAntiproliferative5.0
Benzamide DerivativeDHFR Inhibition10.0
Thiazole AnalogPhospholipase C Inhibition7.5

Synthesis and Characterization

The synthesis of This compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Pathway Overview

  • Starting Materials : Chlorophenyl isocyanate and thiazole derivatives.
  • Reactions :
    • Formation of carbamoyl linkage.
    • Introduction of methylpropyl group via acetamide formation.
  • Characterization : FTIR, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry.

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